![molecular formula C14H16ClN3O2 B6625839 2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide](/img/structure/B6625839.png)
2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide
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Overview
Description
2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide, also known as CEPA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of Alzheimer's disease. 2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. 2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide also inhibits the activity of glycogen synthase kinase-3, which is involved in the regulation of various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects
2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide can induce apoptosis in cancer cells by activating various signaling pathways. 2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which can prevent the formation of amyloid plaques in the brain that are associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide in lab experiments is its high yield and purity, which makes it easy to work with. 2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide is also relatively stable, which makes it suitable for long-term storage. However, one of the limitations of using 2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
For research on 2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide could focus on the development of more potent derivatives, novel delivery methods, and investigating its potential applications in other areas.
Synthesis Methods
The synthesis of 2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide involves the reaction of 3-chloro-2-ethoxyaniline with pyrazole-5-carboxaldehyde in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic acid and sodium acetate to yield 2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide in high yield and purity.
Scientific Research Applications
2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide has been studied for its potential application in cancer therapy. Research has shown that 2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that 2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
properties
IUPAC Name |
2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-20-14-10(4-3-5-12(14)15)8-13(19)16-9-11-6-7-17-18-11/h3-7H,2,8-9H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAARWFZBQYMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)CC(=O)NCC2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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